Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

procurement supply chain chiral building blocks

tert-Butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS 2387568-05-8) is a chiral spirocyclic building block featuring a Boc-protected piperidine ring fused to a hydroxyl-substituted cyclopentane ring. It serves as a protected, pre-functionalized intermediate for the synthesis of position- and stereochemistry-defined drug candidates, distinguishing it from simple piperidine or azaspiro scaffolds by combining Boc protection, hydroxyl reactivity, and a defined (4R) chiral center.

Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
Cat. No. B8255487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCCC2O)CC1
InChIInChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h11,16H,4-10H2,1-3H3/t11-/m1/s1
InChIKeyIATHSOHEOHVFKP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate: A Chiral Spirocyclic Intermediate for Drug Discovery Chemistry


tert-Butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS 2387568-05-8) is a chiral spirocyclic building block featuring a Boc-protected piperidine ring fused to a hydroxyl-substituted cyclopentane ring. It serves as a protected, pre-functionalized intermediate for the synthesis of position- and stereochemistry-defined drug candidates, distinguishing it from simple piperidine or azaspiro scaffolds by combining Boc protection, hydroxyl reactivity, and a defined (4R) chiral center [1].

Why Generic Substitution Cannot Replace (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate in Chiral Synthesis


The (4R) stereochemistry directly determines molecular recognition in biological systems, making this intermediate non-interchangeable with its (4S) enantiomer or 2-hydroxy positional isomers. The hydroxyl group's position and absolute configuration control downstream chirality transfer, regioselectivity in derivatization, and the three-dimensional shape of final drug candidates. Substitution with racemic mixtures or other regioisomers introduces stereochemical uncertainty and risks altering pharmacophore geometry in the final product [1].

Evidence-Based Differentiation of (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate Versus Comparators


Cost Parity and Superior Lead Time: (4R) vs. (4S) Enantiomer for Bulk Procurement

Despite being the more synthetically useful enantiomer, the (4R) compound maintains cost parity with the (4S) enantiomer while offering a significant advantage in lead time. At the 100 mg scale, both enantiomers from Fujifilm Wako are priced at ¥297,500. However, the (4R) form is available from stock, whereas the (4S) form carries a lead time of 2–3 weeks .

procurement supply chain chiral building blocks

Industrial Scalability Advantage: (4R) Process Yields 99.8% Without Chromatography vs. 2-Oxo-8-azaspiro Precursor

A patented industrial synthesis method for the (4R) compound achieves a near-quantitative 99.8% yield in a key Boc-protection step from the deprotected spirocyclic amine, and avoids the need for chromatographic purification. In contrast, the 2-oxo-8-azaspiro[4.5]decane precursor (CAS 1250994-14-9) does not carry a hydroxyl handle at the 4-position, requiring additional steps for hydroxylation and chiral resolution if the 4-hydroxy derivative is needed [1] [2].

process chemistry scale-up industrial synthesis

Stereochemical Purity Assurance: (4R) Enantiomer vs. Commercial Racemic Mixtures

Commercial samples of the (4R) compound are supplied at ≥97% chemical purity (HPLC) with guaranteed absolute stereochemistry, whereas racemic mixtures of tert-butyl 4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (e.g., CAS 1357352-29-4) inevitably contain the (4S) enantiomer [1]. Using racemic material introduces the risk of forming diastereomeric impurities during downstream chiral derivatization steps.

chiral purity quality control stereochemistry

Functional Handle Differentiation: (4R)-4-hydroxy vs. 1-Oxa-8-azaspiro[4.5]decane Scaffolds in Radioligand SAR

While direct SAR data for this exact intermediate is unavailable, 1-oxa-8-azaspiro[4.5]decane derivatives have been evaluated as sigma-1 (σ1) receptor radioligands, achieving affinities of Ki(σ1) = 0.47–12.1 nM with moderate selectivity over σ2 (Ki ratio = 2–44) [1]. The (4R)-4-hydroxy-8-azaspiro[4.5]decane scaffold lacks the 1-oxa modification, preserving the basic tertiary amine for distinct receptor interactions. This differentiation in heteroatom composition and the presence of a defined (4R) chiral center enables exploration of chemical space orthogonal to the 1-oxa series.

sigma-1 receptor radioligand structure-activity relationship

Recommended Procurement Scenarios for tert-Butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate Based on Verified Evidence


Asymmetric Synthesis of CNS-Targeted Drug Candidates Requiring Defined Piperidine-Chiral Cyclopentanol Geometry

The combination of Boc-protected piperidine (for late-stage deprotection and diversification) with a stereodefined (4R)-hydroxy-cyclopentane ring makes this intermediate suitable for constructing lead compounds targeting central nervous system (CNS) receptors, where specific three-dimensional geometry is critical for blood-brain barrier penetration and target engagement. The guaranteed (4R) stereochemistry eliminates chiral resolution steps during hit-to-lead chemistry, as supported by the enantiopure specification evidence in Section 3 [1].

Process Chemistry Scale-Up Using a Validated High-Yield Industrial Route

For teams transitioning from discovery to preclinical development, the patent-validated synthetic route (CN105503725B) demonstrates a scalable 99.8% yield step without chromatographic purification, directly supporting process development feasibility. The in-stock availability from Fujifilm Wako further enables rapid material access for initial kilogram-scale trial runs, as documented in the procurement comparison evidence [1] .

Chiral Building Block Library Expansion for Fragment-Based Lead Discovery

Fragment-based drug discovery programs require structurally diverse, three-dimensional building blocks with high chemical and enantiomeric purity. The (4R)-4-hydroxy-8-azaspiro[4.5]decane scaffold, with its spirocyclic core providing 3D complexity distinct from planar heterocycles, combined with ≥97% purity and defined chirality, meets the requirements for high-quality fragment library design. The class-level SAR evidence for spirocyclic CNS ligands supports scaffold selection for σ1 receptor and related target families [2].

Quote Request

Request a Quote for Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.